
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole, also known as CPB, is a benzimidazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPB has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
作用機序
The exact mechanism of action of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been found to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
実験室実験の利点と制限
One advantage of using 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole in lab experiments is its wide range of biological activities. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to have low toxicity, making it a potentially safer alternative to other compounds with similar activities.
One limitation of using 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole in lab experiments is its limited solubility in water. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments, particularly those involving cell culture.
将来の方向性
There are several future directions for research involving 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole. One area of interest is the development of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole and its potential for use in combination with other compounds for the treatment of cancer and inflammatory diseases. Finally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has shown promising antimicrobial activity, and further research is needed to explore its potential as a new class of antibiotics.
合成法
The synthesis of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole involves the reaction between 4-chlorobenzyl chloride and pentylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with o-phenylenediamine to form 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole. This synthesis method has been optimized to produce high yields of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole with good purity.
科学的研究の応用
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
分子式 |
C19H21ClN2 |
|---|---|
分子量 |
312.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-2-pentylbenzimidazole |
InChI |
InChI=1S/C19H21ClN2/c1-2-3-4-9-19-21-17-7-5-6-8-18(17)22(19)14-15-10-12-16(20)13-11-15/h5-8,10-13H,2-4,9,14H2,1H3 |
InChIキー |
HUFHKIFVHVVCRY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
正規SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



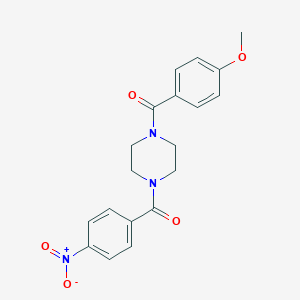
![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)
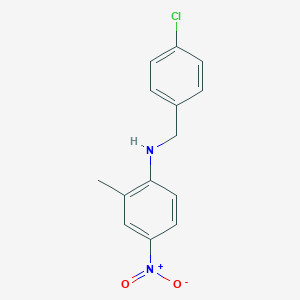
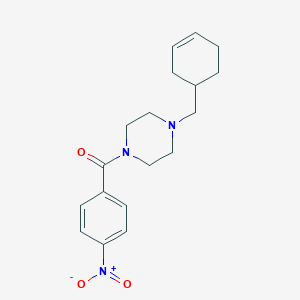

![1-(4-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229515.png)
![1-(2-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229518.png)
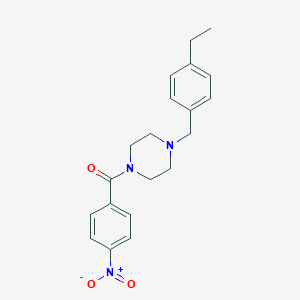

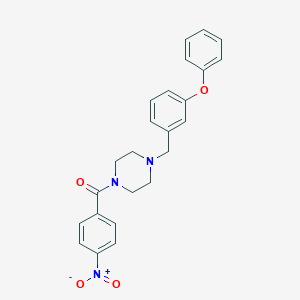

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229523.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzoyl)piperazine](/img/structure/B229524.png)
![4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229530.png)